molecular formula C13H12FN3O2 B1518607 2-amino-5-fluoro-N-(2-methoxypyridin-3-yl)benzamide CAS No. 1153185-61-5

2-amino-5-fluoro-N-(2-methoxypyridin-3-yl)benzamide

Cat. No. B1518607
M. Wt: 261.25 g/mol
InChI Key: IELBUWZPTXEAOF-UHFFFAOYSA-N
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Description

2-amino-5-fluoro-N-(2-methoxypyridin-3-yl)benzamide is a chemical compound with the molecular formula C13H12FN3O2 . It has been developed for potential use in scientific experiments and research studies.


Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide group attached to a methoxypyridinyl group and a fluorine atom . The molecular weight is 261.25 g/mol .

Scientific Research Applications

1. Synthesis of Fluorinated Pyridines

  • Summary of Application: Fluorinated pyridines are synthesized for various biological applications. The presence of fluorine atoms in lead structures can improve physical, biological, and environmental properties .
  • Methods of Application: The Baltz-Schiemann reaction was applied for the synthesis of 2-amino-5-fluoropyridine, which is a starting material for synthesis pyridothiadiazene 1,1-dioxides .
  • Results or Outcomes: The synthesis resulted in the production of 2-amino-5-fluoropyridine, which can act as AMPA potentiators .

2. Silver-promoted Selective Fluorination

  • Summary of Application: Silver-promoted selective fluorination is used in the synthesis of 5-fluoro-2-aminopyrimidine derivatives .
  • Methods of Application: Selective fluorination of 4-substituted 2-aminopyrimidine derivatives with Selectfluor in the presence of Ag2CO3 is presented .
  • Results or Outcomes: This method gives 4-substituted 5-fluoro-2-aminopyrimidines in fair to high yields with excellent regioselectivities .

properties

IUPAC Name

2-amino-5-fluoro-N-(2-methoxypyridin-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O2/c1-19-13-11(3-2-6-16-13)17-12(18)9-7-8(14)4-5-10(9)15/h2-7H,15H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELBUWZPTXEAOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)NC(=O)C2=C(C=CC(=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-5-fluoro-N-(2-methoxypyridin-3-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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